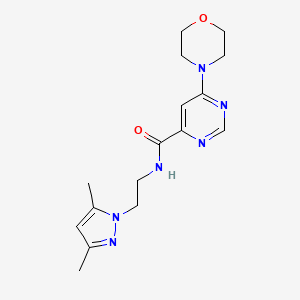![molecular formula C22H25FN2O6 B2582745 2-[4-(4-Fluorphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoat CAS No. 1210290-90-6](/img/structure/B2582745.png)
2-[4-(4-Fluorphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an ester linkage to a trimethoxybenzoate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Esterification: The piperazine derivative is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects. The compound may influence signaling pathways, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the ester linkage.
3,4,5-Trimethoxybenzoic Acid: Contains the trimethoxybenzoate moiety but lacks the piperazine and fluorophenyl groups.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluorophenyl-piperazine and trimethoxybenzoate moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)31-14-20(26)25-10-8-24(9-11-25)17-6-4-16(23)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHRCSCSXCLOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)



![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582670.png)


![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2582679.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2582680.png)
![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)


